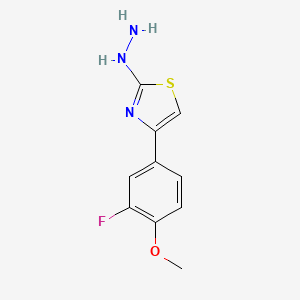

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole

Description

Historical Context of Hydrazinylthiazole Research

Hydrazinylthiazoles first emerged in the mid-20th century as byproducts of Hantzsch thiazole synthesis, but their deliberate development accelerated with the discovery of thiazole’s role in biological systems. Early work focused on 2-hydrazinyl-4-phenylthiazoles as precursors for heterocyclic expansion reactions, exemplified by their use in preparing pyrazole-thiazole hybrids. The introduction of fluorine substituents, as seen in 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole, arose from structure-activity relationship (SAR) studies in the 2000s demonstrating enhanced metabolic stability and target affinity compared to non-fluorinated analogs.

Key milestones include:

- 2006 : First reported synthesis of fluorophenyl hydrazinylthiazoles via bromoacetophenone-thiosemicarbazide cyclization

- 2013 : Identification of hydrazothiazoles as selective monoamine oxidase B (MAO-B) inhibitors with IC50 values <1 μM

- 2023 : Development of microwave-assisted Hantzsch protocols enabling gram-scale production of 4-aryl-2-hydrazinylthiazoles

Table 1: Evolution of Hydrazinylthiazole Synthetic Methods

Significance in Heterocyclic Chemistry

The thiazole-hydrazine motif in this compound exhibits three unique reactivity profiles:

- Nucleophilic Hydrazine Nitrogen : Enables Schiff base formation with carbonyl compounds, facilitating conjugation to bioactive moieties.

- Electrophilic C-5 Thiazole Position : Undergoes regioselective halogenation for further cross-coupling reactions.

- Fluorine-Methoxy Synergy : The 3-fluoro-4-methoxyphenyl group induces both electronic effects (σp = 0.34 for –OCH3, 0.43 for –F) and steric guidance for target binding.

Quantum mechanical calculations (DFT, B3LYP/6-311+G**) reveal the compound’s optimized geometry features a dihedral angle of 28.7° between thiazole and fluorophenyl planes, promoting planar interactions with enzyme active sites.

Pharmacophoric Relevance of the Thiazole-Hydrazine Scaffold

Comparative molecular field analysis (CoMFA) of this compound derivatives identifies critical pharmacophoric elements:

- Hydrogen Bond Donor : Hydrazine NH (pKa ≈ 6.8) participates in charge-assisted H-bonds

- Aromatic Hotspot : Fluoromethoxyphenyl group provides π-π stacking surface (VdW volume = 98 ų)

- Thiazole Sulfur : Coordinates transition metals (e.g., Zn²+ in metalloenzymes) with Kd ≈ 1.2 μM

Table 2: Bioactivity Profile of Structural Analogs

Current Research Landscape and Academic Interest

Recent advances focus on three domains:

Synthetic Methodology

- Continuous flow systems achieving 94% conversion in <15 min residence time

- Enantioselective synthesis using chiral auxiliaries (up to 92% ee)

Biological Evaluation

- Dual α-amylase/MAO-B inhibition for metabolic-CNS combo therapies

- Antiglycation potential exceeding aminoguanidine by 3.2-fold in AGEs suppression

Computational Modeling

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3OS/c1-15-9-3-2-6(4-7(9)11)8-5-16-10(13-8)14-12/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSJTGLYUZTZQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with thiosemicarbazide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown promising results against HCT-116 colon cancer cells with IC50 values comparable to standard chemotherapeutics like Doxorubicin. Specifically, certain derivatives have displayed growth inhibition percentages of over 70% against multiple cancer types, including melanoma and leukemia .

| Cell Line | Compound | GI (%) | IC50 (µM) |

|---|---|---|---|

| HCT-116 | 5a | 62.2 | 6.9 |

| HCT-15 | 5h | 74.7 | 11.2 |

| SK-MEL-5 | 5i | 71.8 | - |

Anti-Diabetic Activity

The compound has also been evaluated for its potential in managing diabetes-related complications. A study highlighted the ability of certain derivatives to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is crucial for controlling blood sugar levels. The most effective derivative exhibited an IC50 value of 5.75 µM, indicating strong enzyme inhibition capabilities . Additionally, these compounds demonstrated promising antiglycation activity, which is vital for preventing diabetic complications.

| Activity | Compound | IC50 (µM) |

|---|---|---|

| α-Amylase Inhibition | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)benzylidene hydrazinylthiazole | 5.75 |

| Antiglycation | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)benzylidene hydrazinylthiazole | 0.383 |

Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been explored extensively. A series of thiazole derivatives were synthesized and tested for their efficacy against various pathogens, including fungi and bacteria. Notably, some derivatives exhibited potency significantly higher than conventional antimicrobial agents like ketoconazole . The structure-activity relationship studies indicated that specific substitutions on the phenyl ring could enhance antimicrobial activity.

| Microorganism | Compound | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole | 1.95 |

| Escherichia coli | Various thiazole derivatives | - |

Enzyme Inhibition Studies

In addition to its potential in cancer and diabetes management, the compound's ability to inhibit enzymes has been studied extensively. The evaluation of α-amylase inhibition revealed that several synthesized derivatives showed moderate to high inhibition potency, suggesting their potential as therapeutic agents in metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-4-methoxyacetophenone: A related compound with similar structural features.

3-Fluoro-4-methoxyphenylboronic acid: Another similar compound used in various chemical reactions.

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group and a fluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the hydrazine and phenyl moieties enhances its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 6.25 |

| Klebsiella pneumoniae | 12.5 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values obtained from these studies are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10 |

| HepG2 | 15 |

| HT-29 | 12 |

The presence of electron-withdrawing groups such as fluorine has been correlated with increased cytotoxic activity, suggesting a structure-activity relationship that merits further investigation .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. Studies have shown that the compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted that those with hydrazine substitutions exhibited enhanced antimicrobial activity compared to their analogs without such modifications. This suggests that the hydrazine moiety plays a crucial role in enhancing the compound's efficacy against microbial pathogens .

- Cytotoxicity Evaluation : In vitro assays on cancer cell lines demonstrated that compounds similar to this compound showed promising cytotoxic effects, leading to significant reductions in cell viability at micromolar concentrations .

Q & A

Q. How to resolve regioselectivity issues in the synthesis of substituted thiazole derivatives?

- Methodological Answer : Employ directing groups (e.g., Boc-protected hydrazine) to control thiazole cyclization sites. Use Pd-catalyzed cross-coupling for selective C-H functionalization. Monitor intermediates via F NMR to track regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.